5,7,8-Trifluoro-6-(trifluoromethyl)quinoline
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Overview
Description
5,7,8-Trifluoro-6-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Fluorinated quinolines are known for their enhanced biological activity and unique properties due to the incorporation of fluorine atoms into their structure . This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Preparation Methods
The synthesis of 5,7,8-Trifluoro-6-(trifluoromethyl)quinoline involves several steps. One common method includes the amination of 5,7-difluoro- and 5,7,8-trifluoroquinoline, as well as 6-trifluoromethyl-5,7,8-trifluoroquinoline . The reaction conditions for these syntheses often involve the use of nitrogen-centered nucleophiles such as aqueous and liquid ammonia, hydrazine hydrate, and piperidine . The orientation of substitution in these reactions can depend on temperature, with enthalpy control changing to entropy control at different temperatures .
Chemical Reactions Analysis
5,7,8-Trifluoro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including nucleophilic substitution, cross-coupling reactions, and cyclization . Common reagents used in these reactions include nitrogen-centered nucleophiles and organometallic compounds . Major products formed from these reactions include monoaminoquinolines and other quinoline derivatives with modified amino groups .
Scientific Research Applications
5,7,8-Trifluoro-6-(trifluoromethyl)quinoline has several scientific research applications. In medicinal chemistry, it is studied for its potential antibacterial, antineoplastic, and antiviral activities . The incorporation of fluorine atoms into the quinoline structure enhances its biological activity, making it a valuable compound for developing new drugs . Additionally, fluorinated quinolines have applications in agriculture as components for liquid crystals and in the production of cyanine dyes .
Mechanism of Action
The mechanism of action of 5,7,8-Trifluoro-6-(trifluoromethyl)quinoline involves its interaction with various molecular targets and pathways. As a fluorinated quinoline, it is known to inhibit various enzymes, which contributes to its antibacterial, antineoplastic, and antiviral activities . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
5,7,8-Trifluoro-6-(trifluoromethyl)quinoline can be compared with other fluorinated quinolines such as 5,7-difluoroquinoline, 5,6,8-trifluoroquinoline, and 8-chloro-5,7-difluoroquinoline . These compounds share similar structural features but differ in the number and position of fluorine atoms and other substituents. The unique combination of fluorine atoms and a trifluoromethyl group in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
521062-33-9 |
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Molecular Formula |
C10H3F6N |
Molecular Weight |
251.13 g/mol |
IUPAC Name |
5,7,8-trifluoro-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H3F6N/c11-6-4-2-1-3-17-9(4)8(13)7(12)5(6)10(14,15)16/h1-3H |
InChI Key |
WCRJKUDIBZTVKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C(=C2F)C(F)(F)F)F)F)N=C1 |
Origin of Product |
United States |
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